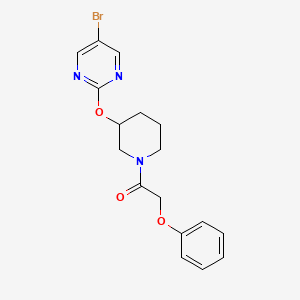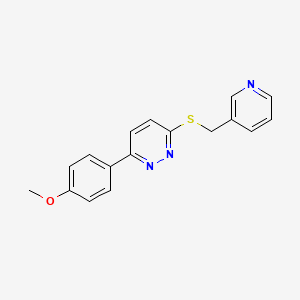
3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazines are diazines (organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms) with the nitrogen atoms in the 1,2-positions . The compound also contains a methoxyphenyl group and a pyridin-3-ylmethylsulfanyl group attached to the pyridazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be a 4-methoxyphenyl group and a pyridin-3-ylmethylsulfanyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the methoxyphenyl and pyridin-3-ylmethylsulfanyl groups, as well as the overall shape and electronic structure of the molecule .Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell division and growth. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to bind to bacterial DNA, inhibiting the growth of bacterial cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial cells. Additionally, this compound has been found to have antioxidant effects, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and receptors in the body. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine. One area of research could be the development of more efficient synthesis methods for this compound, which could increase its availability and reduce the cost of production. Additionally, further research could be conducted to investigate the potential use of this compound as a treatment for various diseases such as cancer, inflammation, and bacterial infections. Furthermore, research could be conducted to investigate the potential use of this compound in combination with other compounds to enhance its efficacy and reduce any potential side effects.
Synthesis Methods
The most commonly used method for synthesizing 3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is the reaction of 4-methoxybenzaldehyde and 3-pyridinemethanethiol with 2-cyanopyridazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific research applications such as anti-cancer, anti-inflammatory, and anti-bacterial agents. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial effects against various bacterial strains.
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-12-13-3-2-10-18-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJVTMLIIVXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)
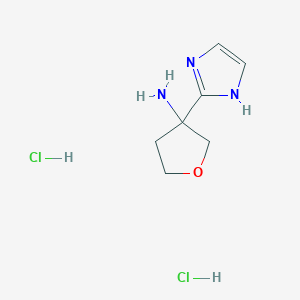
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2950857.png)
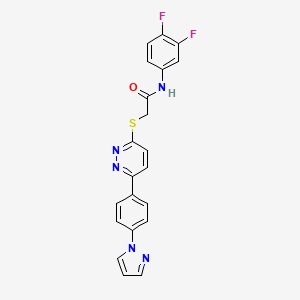
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2950859.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950860.png)
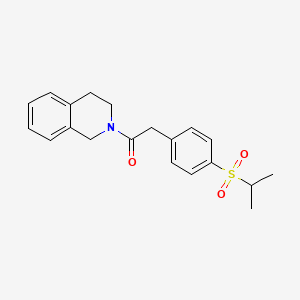
![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)
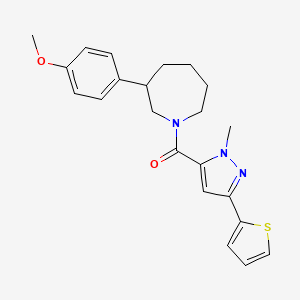
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2950868.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)

![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)
